molecular formula C11H8O4 B8463240 Methyl 2-formyl-1-benzofuran-5-carboxylate

Methyl 2-formyl-1-benzofuran-5-carboxylate

Cat. No. B8463240
M. Wt: 204.18 g/mol
InChI Key: JBRMREDVKAJQAF-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 2-(diethoxymethyl)-1-benzofuran-5-carboxylate (2.6 g, 8.5 mmol) is combined with formic acid (15 ml) and water (3.8 ml). The reaction is stirred 6 h at RT, the volatiles are removed in vacuo, and the residue is neutralized with 50 ml saturated NaHCO3. The mixture is extracted with CH2Cl2 (4×20 ml), the organic layer is dried (K2CO3), and is concentrated in vacuo to provide 1.72 g (99%) of methyl 2-formyl-1-benzofuran-5-carboxylate as amber flakes. HRMS (EI) calcd for C11H8O4: 204.0423, found 204.0418 (M)+.
Name
Methyl 2-(diethoxymethyl)-1-benzofuran-5-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([C:14]([O:16][CH3:17])=[O:15])=[CH:10][C:8]=2[CH:9]=1)C.C(O)=O>O>[CH:4]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([C:14]([O:16][CH3:17])=[O:15])=[CH:10][C:8]=2[CH:9]=1)=[O:3]

Inputs

Step One
Name
Methyl 2-(diethoxymethyl)-1-benzofuran-5-carboxylate
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(C=1OC2=C(C1)C=C(C=C2)C(=O)OC)OCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
3.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred 6 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2 (4×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)C=1OC2=C(C1)C=C(C=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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